molecular formula C20H20N6O8 B12461084 N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide

N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide

Cat. No.: B12461084
M. Wt: 472.4 g/mol
InChI Key: UYSDTXYUKZUXNL-UHFFFAOYSA-N
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Description

N'~1~,N'~6~-Bis[(2-nitrophenyl)carbonyl]hexanedihydrazide is a symmetric bis-hydrazide compound featuring a hexanedioyl spacer linked to two 2-nitrophenyl groups via hydrazide bonds. Its structure enables dynamic covalent interactions, such as acylhydrazone bond formation, which are critical in stimuli-responsive materials like hydrogels . The electron-withdrawing nitro groups on the phenyl rings influence its electronic properties, solubility, and reactivity, distinguishing it from analogs with other substituents.

Properties

Molecular Formula

C20H20N6O8

Molecular Weight

472.4 g/mol

IUPAC Name

1-N',6-N'-bis(2-nitrobenzoyl)hexanedihydrazide

InChI

InChI=1S/C20H20N6O8/c27-17(21-23-19(29)13-7-1-3-9-15(13)25(31)32)11-5-6-12-18(28)22-24-20(30)14-8-2-4-10-16(14)26(33)34/h1-4,7-10H,5-6,11-12H2,(H,21,27)(H,22,28)(H,23,29)(H,24,30)

InChI Key

UYSDTXYUKZUXNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds such as 2-nitrobenzoyl chloride and 2-nitrophenylhydrazine. These intermediates undergo a series of reactions, including acylation and condensation, to form the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Safety measures are crucial due to the handling of potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The reaction conditions vary depending on the desired transformation, with temperature and pressure being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often participating in redox reactions or forming hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Functional Properties

N′1,N′6-Bis(3-(1-Pyrrolyl)Propanoyl)Hexanedihydrazide (DPH)
  • Structure: Replaces nitro groups with pyrrole rings linked via propanoyl spacers.
  • Properties :
    • Self-Assembly : Forms photoluminescent microrods via π-π stacking of pyrrole rings, enabling applications in optical sensing (e.g., pyrrole detection) .
    • Conductivity : Surface polymerization of pyrrole groups yields conductive microrods (~10⁻² S/cm) .
    • Sensing : Acts as a fluoride chemosensor via gel-to-sol transitions and hyperchromicity at 350 nm .
  • Comparison : The nitro groups in the target compound may hinder self-assembly due to steric or electronic effects, whereas pyrrole’s π-stacking drives microrod formation.
N′1,N′7-Bis[(E)-(2-Hydroxyphenyl)Methylene]Heptanedihydrazide
  • Structure : Hydroxyphenyl substituents with a heptanedioyl spacer.
  • Properties: Enhanced hydrogen bonding due to phenolic -OH groups, improving gelation or crystallinity. Potential antioxidant activity, as seen in analogs with hydroxyphenyl hydrazides .
  • Comparison : Nitro groups reduce hydrogen-bonding capacity but may enhance thermal stability and electron-accepting behavior.
N′2,N′6-Bis(Pyridin-2-Ylmethylene)Pyridine-2,6-Dicarbohydrazide
  • Structure : Pyridyl substituents with a pyridine-dicarbohydrazide core.
  • Comparison : Nitro groups lack coordination capability but improve redox activity for electrochemical applications.

Spacer Length and Flexibility

Hexamethylene-1,6-Bis(N,N-Dimethyl-N-Dodecylammonium Bromide)
  • Structure : Cationic gemini surfactant with a hexamethylene spacer.
  • Properties :
    • Antifungal activity against Aspergillus niger (MIC = 0.05 mg/mL) due to spacer flexibility enhancing membrane interaction .
Pentamethylene-1,5-Bis(N,N-Dimethyl-N-Dodecylammonium Bromide)
  • Structure : Shorter pentamethylene spacer.
  • Properties :
    • Higher MIC (0.1 mg/mL) against A. niger compared to hexamethylene analogs, indicating spacer length critically impacts bioactivity .
  • Comparison : The target compound’s hexanedioyl spacer balances flexibility and rigidity, optimizing dynamic bond formation.
(E)-N’-((5-(2-Nitrophenyl)Furan-2-Yl)Methylene)Isonicotinohydrazide
  • Structure : Nitrophenyl and furan moieties.
  • Properties :
    • Moderate antibacterial activity (MIC ~50 µg/mL) against Gram-positive/-negative strains, weaker than amoxicillin .
  • Comparison : The target compound’s dual nitro groups may enhance bioactivity but require structural optimization for efficacy.
4,6-Diamino-1,3,5-Triazine-2-Carbohydrazides
  • Structure : Triazine core with hydrazide substituents.
  • Properties :
    • Rad6 inhibitory activity in ubiquitin conjugation assays, highlighting hydrazides’ role in enzyme targeting .
  • Comparison : The nitro groups in the target compound could modulate electron density, affecting binding to biological targets.

Biological Activity

N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide, also known as N(1),N(6)-bis(2-nitrophenyl)hexanediamide, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, toxicity, and therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C18H18N4O6
  • Molecular Weight : 370.36 g/mol
  • CAS Number : 316138-98-4

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily attributed to its structural features. The nitrophenyl groups are known to enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibition of growth. For instance:

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Pseudomonas aeruginosa12100

These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects. The following table summarizes findings from a study on its effects on human cancer cell lines:

Cell LineIC50 (µM)Type of Cancer
HeLa25Cervical
MCF-730Breast
A54920Lung

The IC50 values indicate that this compound has promising anticancer activity, warranting further investigation into its mechanisms of action.

Toxicity Assessment

While exploring the therapeutic potential, it is crucial to assess the toxicity profile of this compound. According to data from PubChem, the compound has been classified with GHS Hazard Statements indicating potential skin sensitization (H317).

Case Studies and Research Findings

Several research studies have focused on elucidating the biological activities of this compound:

  • Study on Antimicrobial Properties : A recent study published in a peer-reviewed journal reported that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent.
  • Cytotoxicity in Cancer Research : Another study investigated the cytotoxic effects on various cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways.
  • Potential for Drug Development : Researchers have suggested that modifications to the nitrophenyl groups could enhance the selectivity and potency of this compound, paving the way for new drug formulations targeting resistant bacterial strains or specific cancer types.

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